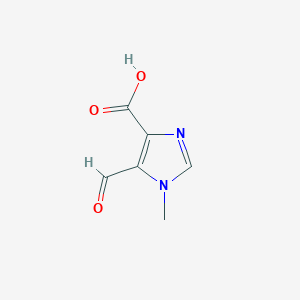

5-甲酰基-1-甲基-1H-咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid is a compound with the CAS Number: 1781749-91-4 . It has a molecular weight of 154.13 . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid can be represented by the Inchi Code: 1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid are not detailed in the literature, imidazoles are known to be key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 154.13 .科学研究应用

抗癌应用

Knoevenagel缩合反应是生成具有生物活性的分子中的关键反应,已与药效团醛(包括咪唑衍生物)一起用于生成具有显着抗癌活性的化合物。该方法对于创建靶向各种癌症机制(如DNA、微管蛋白和激酶)的化合物库至关重要。咪唑衍生物的潜力,包括源自5-甲酰-1-甲基-1H-咪唑-4-羧酸的咪唑衍生物,在抗癌药物开发中的潜力凸显了它们在科学研究中的重要性(Tokala、Bora和Shankaraiah,2022)。

抗肿瘤活性

咪唑衍生物,如与5-甲酰-1-甲基-1H-咪唑-4-羧酸相关的咪唑衍生物,因其抗肿瘤活性而受到关注。咪唑的双(2-氯乙基)氨基衍生物等化合物在临床前测试阶段已显示出抗肿瘤特性的希望。这些结构为合成具有不同生物学特性的新药和寻找新型抗肿瘤剂提供了一种双重途径(Iradyan、Iradyan、Arsenyan和Stepanyan,2009)。

在绿色化学中的作用

5,5'-亚甲基-双(苯并三唑),一种源自类似咪唑基反应的中间体,强调了绿色化学在合成环保且高效的分子中的作用。这种方法不仅支持金属钝化剂和光敏材料的开发,还突出了咪唑衍生物在创造可持续化学过程中的重要性(Gu、Yu、Zhang和Xu,2009)。

抗氧化剂和抗炎剂

对苯并稠噻唑衍生物的研究(可以由包括5-甲酰-1-甲基-1H-咪唑-4-羧酸在内的前体合成)显示出抗氧化剂和抗炎应用的潜力。这一研究领域为开发针对各种疾病和病症的新型治疗剂开辟了可能性(Raut、Patil、Choudhari、Kadu、Lawand、Hublikar和Bhosale,2020)。

抗菌和防腐用途

对羟基苯甲酸的衍生物对羟基苯甲酸甲酯,在结构上与5-甲酰-1-甲基-1H-咪唑-4-羧酸相关,已因其抗菌特性而被广泛研究。它用作食品、药品和化妆品中的防腐剂,例证了咪唑衍生物在日常产品中的重要性。对其安全性和有效性的广泛研究强调了相关化合物在制药和食品工业中更广泛的意义(Soni、Taylor、Greenberg和Burdock,2002)。

安全和危害

作用机制

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .

属性

IUPAC Name |

5-formyl-1-methylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBLNTLILPDTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)

![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)